N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine
Description
Overview of N-{[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine
This compound (molecular formula: C$${15}$$H$${16}$$N$${2}$$O$${5}$$S; molecular weight: 336.36 g/mol) features a thiazole ring substituted at position 2 with a 3,4-dimethoxyphenyl group and at position 4 with an acetylated glycine side chain. The thiazole nucleus, a five-membered ring containing sulfur and nitrogen atoms, confers rigidity and electronic diversity, while the methoxy groups contribute to steric and electronic modulation. Key structural attributes include:
This compound’s synthetic versatility allows for modifications at the phenyl, thiazole, or glycine moieties, enabling tailored bioactivity.
Historical Context and Discovery
Thiazole derivatives gained prominence in the mid-20th century following the discovery of thiamine (vitamin B$$_1$$), whose thiazole moiety is essential for metabolic functions. Early work on Escherichia coli mutants revealed that glycine could substitute for thiamine’s thiazole component, underscoring the interplay between thiazoles and amino acids in biosynthesis. The synthesis of complex thiazole-glycine hybrids, including this compound, emerged from efforts to optimize antimicrobial and enzymatic inhibitors. For instance, multicomponent reactions involving glycine-based dithiocarbamates, developed post-2010, enabled efficient access to fully substituted thiazoles. The specific incorporation of 3,4-dimethoxyphenyl groups likely originated from structure-activity relationship (SAR) studies highlighting methoxy substituents’ role in enhancing target engagement.
Relevance in Contemporary Chemical Research
Recent investigations prioritize thiazole derivatives for their dual roles as therapeutic agents and biochemical probes. This compound exemplifies this trend, with applications in:
- Antimicrobial Research : Thiazoles disrupt microbial cell walls and inhibit enzymes like acetylcholinesterase (AChE).
- Drug Design : The compound’s modular structure supports fragment-based drug discovery, particularly for neurodegenerative diseases.
- Chemical Biology : Its fluorescence and metal-chelating properties make it a candidate for imaging agents.
Comparative proteomics in Acremonium chrysogenum has linked thiazole biosynthesis enzymes (e.g., ActhiS) to secondary metabolite production, suggesting analogous pathways in synthetic thiazole derivatives.
Objectives and Scope of Review
This review evaluates the chemical synthesis, structural characterization, and biological interactions of this compound. Emphasis is placed on:
- Synthetic methodologies, including multicomponent and cyclization reactions.
- Structural determinants of bioactivity, such as methoxy positioning and glycine conjugation.
- Emerging applications in medicinal chemistry and biotechnology.
Properties
Molecular Formula |
C15H16N2O5S |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-[[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H16N2O5S/c1-21-11-4-3-9(5-12(11)22-2)15-17-10(8-23-15)6-13(18)16-7-14(19)20/h3-5,8H,6-7H2,1-2H3,(H,16,18)(H,19,20) |
InChI Key |
KFYBSSPLLKFALO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)NCC(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Substituted Thioamide Preparation
A thioamide precursor, such as 3,4-dimethoxyphenylthioamide, is synthesized by treating 3,4-dimethoxybenzamide with Lawesson’s reagent or phosphorus pentasulfide. This step is critical for ensuring regioselectivity during thiazole formation.
Cyclization with α-Halo Ketones
The thioamide reacts with bromoacetyl glycine (protected at the amino group) to form the thiazole ring. For example, bromoacetyl-glycine tert-butyl ester undergoes cyclization in ethanol under reflux, yielding 2-(3,4-dimethoxyphenyl)-4-(acetyl)thiazole-glycine tert-butyl ester. Key conditions include:
Acetylation and Deprotection
The acetyl group at position 4 of the thiazole is introduced either during cyclization or via post-synthetic acetylation.
In-Situ Acetylation
In multicomponent reactions, acetic anhydride serves as both solvent and acetylating agent. For example, nitroalkenes react with glycine derivatives in the presence of acetic anhydride to form acetylated thiazoles. This method reduces step count but requires careful control of stoichiometry.
Amino Group Deprotection
If a protected glycine (e.g., tert-butoxycarbonyl, Boc) is used, acid hydrolysis (HCl in dioxane) removes the Boc group. The patent CN111848430A highlights a microwave-assisted deprotection method using 4M HCl at 25°C for 1 hour, achieving >95% deprotection efficiency.
Amide Bond Formation
Coupling the acetyl-thiazole intermediate to glycine involves standard peptide synthesis techniques.
Carbodiimide-Mediated Coupling
Ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) activate the acetyl group’s carboxyl for nucleophilic attack by glycine’s amine. Conditions from analogous compounds suggest:
Microwave-Assisted Optimization
Recent methods employ microwave irradiation (70–90 W) to accelerate coupling reactions, reducing time from 12 hours to 2–4 minutes. This approach minimizes side reactions and improves purity.
Purification and Characterization
Final purification uses flash chromatography (petroleum ether/ethyl acetate, 10:1) followed by recrystallization from ethanol/water. Structural confirmation relies on:
-
1H NMR : Key signals include the thiazole proton (δ 7.2–7.4 ppm), methoxy groups (δ 3.8–3.9 ppm), and glycine’s methylene (δ 3.6–3.7 ppm).
-
13C NMR : Peaks at δ 166.1 ppm (acetyl carbonyl) and δ 174.04 ppm (glycine carboxyl).
Challenges and Innovations
Chemical Reactions Analysis
Hydrolysis Reactions
The acetyl and amide groups in the compound undergo hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Acidic Hydrolysis | HCl (1M), reflux, 6h | Cleavage of acetyl group → Glycine derivative + 2-(3,4-dimethoxyphenyl)thiazole-4-acetic acid | |
| Basic Hydrolysis | NaOH (1M), 60°C, 4h | Similar cleavage pathway as acidic hydrolysis, with sodium salts of products |
The reaction mechanism involves nucleophilic attack by water or hydroxide ions at the carbonyl carbon of the acetyl group, leading to bond cleavage. The dimethoxyphenyl-thiazole moiety remains intact due to its aromatic stability.
Nucleophilic Substitution
The thiazole ring and acetyl group participate in nucleophilic reactions:
-
With Hydroxylamine :
Reacting with hydroxylamine hydrochloride in ethanol under reflux yields a hydroxamic acid derivative via substitution at the acetyl carbonyl group. -
Thiazole Ring Reactivity :
The electron-rich thiazole ring undergoes electrophilic substitution at the C5 position in the presence of nitrating agents (HNO₃/H₂SO₄), forming nitro derivatives .
Enzyme-Catalyzed Transformations
In biological systems, the compound interacts with proteases and esterases:
| Enzyme | Reaction | Outcome | References |
|---|---|---|---|
| Trypsin-like proteases | Hydrolysis of glycine amide bond | Release of free glycine + thiazole acetic acid | |
| Esterases | Cleavage of acetyl group (if esterified) | Depends on functionalization of the acetyl moiety |
These interactions are critical for its metabolic fate and potential bioactivity.
Tautomerism and Reactivity
The compound’s thiazole ring exhibits tautomeric behavior, influencing its reactivity:
-
Amino-enol Tautomerism : The exocyclic amino group and adjacent carbonyl moiety allow keto-enol tautomerism, which modulates electrophilicity at the acetyl group .
-
Impact on Reactions : The enol form enhances susceptibility to oxidation, while the keto form favors nucleophilic substitution .
Comparative Reactivity of Structural Moieties
| Functional Group | Reactivity Profile |
|---|---|
| Thiazole ring | Electrophilic substitution (nitration, sulfonation), resistant to oxidation |
| Acetyl group | Hydrolysis, nucleophilic substitution (e.g., with amines, hydrazines) |
| Glycine amide | Enzyme-catalyzed hydrolysis, peptide coupling reactions |
| Dimethoxyphenyl group | Electron-donating effects stabilize thiazole ring; limited direct reactivity |
Synthetic Modifications
Key derivatization strategies include:
Scientific Research Applications
Biological Activities
The biological activities of N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine have been the focus of several studies. Its potential applications include:
- Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit significant antibacterial and antifungal effects due to its unique structure .
- Anti-inflammatory Effects : Compounds with thiazole rings often show anti-inflammatory properties. Research indicates that this compound could modulate inflammatory pathways .
- Anticancer Potential : The compound's structure may allow it to interact with cancer cell pathways, making it a candidate for further investigation in oncology .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic synthesis techniques. The compound's mechanism of action is believed to involve the inhibition of specific enzymes or pathways associated with disease processes.
Case Studies
Several studies have explored the applications of this compound:
Mechanism of Action
The mechanism of action of N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine involves its interaction with specific molecular targets and pathways. The thiazole ring and the 3,4-dimethoxyphenyl group play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Core Heterocycles
The compound’s structural analogs differ in three key aspects:
- Core heterocycle : Thiazole (target compound) vs. benzothiazole (e.g., N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine, ). Benzothiazoles often exhibit enhanced metabolic stability due to aromaticity and bulkier substituents .
- Substituent positions : The 3,4-dimethoxyphenyl group in the target compound contrasts with 4-methoxyphenyl () or ethyl-linked benzamide (). Substituent positioning influences steric and electronic interactions with biological targets .
- Amino acid modifications: Glycine in the target compound vs. glycylglycine () or methylated glycine (). These modifications alter solubility, bioavailability, and binding affinity .
Table 1: Structural and Physicochemical Comparison
Conformational and Tautomeric Considerations
- Dihedral Angles : In ’s compound, the acetoxy group forms a 79.22° angle with the thiazole plane, while the acetyl group is nearly planar (7.25°). Such conformational differences may influence binding to enzymatic pockets .
- Tautomerism: Thiazol-4-ones (precursors to ’s compound) exist as tautomers with enol or keto forms, affecting reactivity and biological interactions. The target compound’s acetyl-glycine may stabilize specific tautomers .
Biological Activity
N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 393.4 g/mol. The compound features a thiazole ring, a dimethoxyphenyl group, and an acetylated glycine moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.4 g/mol |
| CAS Number | 1081145-50-7 |
Biological Activities
This compound exhibits various biological activities that are primarily attributed to the thiazole moiety. Notable activities include:
- Antimicrobial Activity : Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound possess significant antibacterial and antifungal activities against various pathogens.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory processes. This activity is crucial for developing treatments for chronic inflammatory diseases .
- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. Inhibition of AChE can enhance acetylcholine levels in the brain, potentially improving cognitive function .
- Receptor Modulation : Molecular docking studies indicate that this compound may bind to various receptors involved in neurotransmission and inflammation, suggesting a multifaceted mechanism of action .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Anticancer Activity : A study evaluated the anticancer effects of thiazole derivatives and reported that modifications similar to those in this compound resulted in compounds that significantly inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
- Evaluation of Anti-inflammatory Properties : Another research focused on the anti-inflammatory effects observed in thiazole derivatives. The study demonstrated that these compounds could reduce inflammation markers in vitro and in vivo models, supporting their potential as therapeutic agents for inflammatory diseases .
Q & A
Advanced Research Question
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for reaction optimization .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize in vitro assays. Tools like AutoDock Vina assess binding affinities .
- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., solubility, bioavailability) .
How can researchers resolve discrepancies in biological assay results when testing this compound?
Advanced Research Question
- Controlled Replicates : Ensure ≥3 independent experiments to account for biological variability.
- Purity Validation : Use HPLC (>95% purity) to rule out impurities affecting activity .
- Assay Conditions : Standardize parameters (pH, temperature, solvent concentration) to minimize variability.
- Statistical Analysis : Apply ANOVA or t-tests to determine significance of observed differences .
What safety precautions are necessary when handling this compound in the laboratory?
Basic Research Question
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
What strategies can be employed to study the metabolic stability of this compound in pharmacokinetic research?
Advanced Research Question
- In Vitro Models : Incubate with liver microsomes or hepatocytes to assess CYP450-mediated metabolism.
- LC-MS/MS Analysis : Quantify parent compound and metabolites over time to calculate half-life (t½) .
- Permeability Assays : Use Caco-2 cell monolayers to predict intestinal absorption .
How does the substitution pattern on the thiazole ring influence the compound’s physicochemical properties?
Advanced Research Question
- Lipophilicity : The 3,4-dimethoxyphenyl group increases logP, enhancing membrane permeability.
- Electronic Effects : Methoxy groups donate electron density, stabilizing the thiazole ring and affecting reactivity .
- Solubility : Introduce polar groups (e.g., glycine) to improve aqueous solubility for in vivo studies .
What experimental approaches are recommended for analyzing the compound’s stability under varying storage conditions?
Basic Research Question
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 1–4 weeks.
- Analytical Monitoring : Use HPLC-UV to track degradation products and identify unstable functional groups (e.g., amide bonds) .
How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
Advanced Research Question
- Scaffold Modifications : Synthesize analogs with varied substituents (e.g., replacing methoxy with halogens or alkyl groups).
- Biological Screening : Test analogs against target proteins (e.g., kinases) to correlate structural changes with activity.
- QSAR Modeling : Use computational tools to predict activity trends based on electronic or steric parameters .
What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be addressed?
Advanced Research Question
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
